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Compound of Interest

Compound Name: 3-(2-Furyl)benzaldehyde

CAS No.: 6453-98-1

Cat. No.: B1266324

Get Quote

Executive Summary
3-(2-Furyl)benzaldehyde (CAS: 85553-52-2) represents a critical pharmacophore in modern

medicinal chemistry. As a biaryl system combining an electron-rich furan ring with an electron-

deficient benzaldehyde moiety, it serves as a versatile intermediate for the synthesis of Schiff

bases, chalcones, and conjugated organic electronics. This guide provides a rigorous technical

breakdown of its synthesis via Suzuki-Miyaura cross-coupling, followed by a comprehensive

structural characterization protocol using NMR, IR, and MS methodologies.

Chemical Identity and Physicochemical
Properties[1][2][3][4][5][6][7]
Before commencing synthesis or characterization, the fundamental physicochemical profile

must be established to ensure proper handling and storage.
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Property Specification

IUPAC Name 3-(Furan-2-yl)benzaldehyde

CAS Number 85553-52-2

Molecular Formula

Molecular Weight 172.18 g/mol

Appearance Yellow crystalline solid

Solubility
Soluble in DCM,

, DMSO, Methanol; Insoluble in water

Storage 2-8°C, inert atmosphere (Argon/Nitrogen)

Synthetic Pathway: Suzuki-Miyaura Cross-
Coupling[10][11]
The most robust route for synthesizing 3-(2-Furyl)benzaldehyde is the palladium-catalyzed

Suzuki-Miyaura coupling. This method is preferred over Stille coupling due to the lower toxicity

of boronic acids compared to organostannanes.

Reaction Mechanism
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to

the Pd(0) species, transmetallation with the activated boronate, and reductive elimination to

yield the biaryl product.
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Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis.

Experimental Protocol
Reagents:

3-Bromobenzaldehyde (1.0 eq)

2-Furylboronic acid (1.2 eq)

Catalyst:

(3-5 mol%)
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Base:

(2.0 eq, 2M aqueous solution)

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

Degassing: Charge a reaction flask with the solvent mixture and degas with Argon for 15

minutes to prevent homocoupling or catalyst oxidation.

Addition: Add 3-bromobenzaldehyde, 2-furylboronic acid, and the base solution.

Catalyst: Add

quickly under an inert gas stream.

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 8-12 hours. Monitor via TLC

(Hexane:EtOAc 8:2).

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-10%

EtOAc in Hexanes).

Structural Elucidation and Characterization
Accurate characterization relies on identifying the specific spectroscopic signatures of the

benzaldehyde and furan rings.

Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum in

will display three distinct regions.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

10.05 Singlet (s) 1H -CHO

Highly

deshielded

aldehydic proton;

diagnostic peak.

8.0 - 8.1 Singlet/Multiplet 1H Ar-H (C2)

The proton

between the

aldehyde and

furan ring;

deshielded by

both electron-

withdrawing

groups.

7.8 - 7.9 Doublet (d) 2H Ar-H (C4, C6)

Ortho to the

aldehyde or

furan; splitting

due to neighbors.

7.5 - 7.6 Multiplet (m) 2H
Ar-H (C5) +

Furan-H5

Furan H5 is

typically the most

deshielded furan

proton.

6.7 - 6.8 Doublet (d) 1H Furan-H3

Proton adjacent

to the linkage

point.

6.5 - 6.6
Doublet of

Doublets
1H Furan-H4

The "beta"

proton of the

furan ring.

Key Diagnostic: Look for the lack of a para-substitution pattern (AA'BB') and the presence of

the 3-substituted benzene pattern (singlet, two doublets, triplet).
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Infrared Spectroscopy (FT-IR)
IR provides a rapid confirmation of functional groups.

1690 - 1705 cm

: Strong C=O stretching vibration. This is lower than non-conjugated aldehydes (~1725 cm

) due to conjugation with the aromatic ring.

2720 & 2820 cm

: Fermi doublet characteristic of the aldehyde C-H stretch.[1]

1580 - 1600 cm

: Aromatic C=C skeletal vibrations.

740 - 750 cm

: C-H out-of-plane bending (meta-substituted benzene).

Mass Spectrometry (GC-MS / ESI-MS)
Molecular Ion (

): m/z 172.

Fragmentation:

m/z 171: Loss of [H] from the aldehyde (common in aldehydes).

m/z 143: Loss of [CHO] (29 mass units), leaving the phenyl-furan cation.

m/z 115: Loss of CO from the furan ring (ring opening/contraction sequence).

Quality Control and Purity Analysis
For pharmaceutical applications, purity must be validated using HPLC.

HPLC Method Parameters:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic absorption) and 280 nm.

Retention Time: Expected to be relatively non-polar due to the biaryl system; elutes later

than simple benzaldehyde.

Applications in Drug Discovery[2][10][12]
3-(2-Furyl)benzaldehyde is not just a final product but a scaffold.

Schiff Bases: Reaction with amines yields imines with documented antimicrobial and anti-

inflammatory activity [1].

Chalcones: Claisen-Schmidt condensation with acetophenones creates chalcones, which

are potent antioxidants and anti-tumor agents [2].

Heterocycle Synthesis: The aldehyde group serves as a handle for cyclization reactions to

form benzimidazoles or quinolines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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